molecular formula C15H17ClN4O3 B2888955 1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1172246-26-2

1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No. B2888955
CAS RN: 1172246-26-2
M. Wt: 336.78
InChI Key: IBUYHCUCIUFQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a urea derivative and is also known by the name of TAK-659.

Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

Research on the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems indicates the potential of such systems in breaking down complex organic compounds. This method leverages hydroxyl radicals produced on the anode surface from water oxidation and in the medium by Fenton's reaction, demonstrating a significant pathway for the environmental processing of persistent organic pollutants (Sirés et al., 2007).

Improvement for Synthesis of Benzoxazolone

The synthesis improvement for 6-methoxy-2(3H)-benzoxazolone, from 2-nitro-5-methoxyphenol, highlights advances in chemical synthesis techniques, particularly in optimizing conditions for more efficient and cost-effective reactions (Ju Xiu-lian, 2011).

Cyclocondensation Reaction with Urea

The synthesis of novel series of pyrimidinones through cyclocondensation of trifluoro-buten-ones with urea showcases the versatility of urea in synthesizing heterocyclic compounds. This contributes to the development of potential pharmacologically active molecules (Bonacorso et al., 2003).

Antioxidant and Anticholinesterase Activities

A study on coumarylthiazole derivatives containing aryl urea/thiourea groups revealed inhibitory effects on acetylcholinesterase and butyrylcholinesterase, demonstrating the potential of such compounds in therapeutic applications for diseases like Alzheimer's (Kurt et al., 2015).

Formation Pathway of Urea-Derived Compounds

Investigation into the reactions of urea with formaldehyde provides insights into the formation pathways of specific urea-derived compounds. Understanding these pathways is crucial for designing and synthesizing novel compounds with desired properties (Shiba et al., 1989).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-23-13-6-5-11(16)10-12(13)19-15(22)17-7-3-9-20-14(21)4-2-8-18-20/h2,4-6,8,10H,3,7,9H2,1H3,(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUYHCUCIUFQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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